molecular formula C21H18BrN B3027583 10-(4-Bromophenyl)-9,9-dimethyl-9,10-dihydroacridine CAS No. 1342892-15-2

10-(4-Bromophenyl)-9,9-dimethyl-9,10-dihydroacridine

Cat. No. B3027583
CAS RN: 1342892-15-2
M. Wt: 364.3 g/mol
InChI Key: YKFRPCRADQOKOA-UHFFFAOYSA-N
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Description

The compound “10-(4-Bromophenyl)-9,9-dimethyl-9,10-dihydroacridine” is a complex organic molecule. It likely contains a bromophenyl group and a dihydroacridine group, both of which are common in various chemical and pharmaceutical applications .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds often involve multiple steps including lithiation, bromination, and various coupling reactions .


Molecular Structure Analysis

The molecular structure of similar compounds often involves aromatic rings and various functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve redox reactions, electrophilic aromatic substitution, and various coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely depending on their specific structure. Some common properties include melting point, solubility, and reactivity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of similar compounds often involves interactions with various biological targets. For example, some compounds show antimicrobial and anticancer activities .

Safety and Hazards

Safety and hazards associated with similar compounds can also vary. Some compounds may cause skin and eye irritation, and may have specific storage and handling requirements .

Future Directions

Research into similar compounds is ongoing, with potential applications in various fields including medicine and materials science .

properties

IUPAC Name

10-(4-bromophenyl)-9,9-dimethylacridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN/c1-21(2)17-7-3-5-9-19(17)23(16-13-11-15(22)12-14-16)20-10-6-4-8-18(20)21/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFRPCRADQOKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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10-(4-Bromophenyl)-9,9-dimethyl-9,10-dihydroacridine
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10-(4-Bromophenyl)-9,9-dimethyl-9,10-dihydroacridine
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10-(4-Bromophenyl)-9,9-dimethyl-9,10-dihydroacridine
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10-(4-Bromophenyl)-9,9-dimethyl-9,10-dihydroacridine
Reactant of Route 5
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10-(4-Bromophenyl)-9,9-dimethyl-9,10-dihydroacridine
Reactant of Route 6
10-(4-Bromophenyl)-9,9-dimethyl-9,10-dihydroacridine

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